sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate
Description
Sodium, [(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate is a synthetic anionic phospholipid derivative. Its structure comprises a glycerol backbone with two esterified dodecanoyl (lauryl) chains at the sn-1 and sn-2 positions and a hydrogen phosphate group at the sn-3 position, neutralized by a sodium counterion. The stereochemistry at the second carbon of glycerol is specified as R, conferring chirality critical for membrane interactions . This compound is structurally analogous to naturally occurring phosphatidic acids (PAs) but differs in acyl chain length and headgroup modifications. Its amphiphilic nature enables applications in liposomal drug delivery, membrane biophysics studies, and surfactant research .
Properties
Molecular Formula |
C27H52NaO8P |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
sodium;2,3-di(dodecanoyloxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C27H53O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3,(H2,30,31,32);/q;+1/p-1 |
InChI Key |
CIOHBYXGWWPOIS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with dodecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the esterification can be catalyzed by sulfuric acid or p-toluenesulfonic acid, and the phosphorylation can be achieved using phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of glycerol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic conditions to substitute the phosphate group.
Major Products
The major products formed from these reactions include various phospholipid derivatives, which can have different functional groups attached to the phosphate or glycerol backbone, leading to a wide range of chemical and physical properties.
Scientific Research Applications
Sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate, also known as 1,2-Dilauroyl-sn-glycero-3-phosphoglycerol sodium salt, is a phospholipid compound with significant roles in cellular structures and functions. It is a derivative of phosphatidylglycerol and an essential component of cell membranes, especially abundant in lung surfactant, and acts as an intermediate in the synthesis of cardiolipin, a crucial phospholipid for mitochondrial function and membrane integrity.
Research Applications
- Cell Membrane Dynamics: It plays a vital role in studying cell membrane dynamics due to its phospholipid nature.
- Lung Surfactant Studies: Given its abundance in lung surfactant, it is utilized in research concerning lung function and surfactant properties.
- Mitochondrial Function: As an intermediate in cardiolipin synthesis, it is valuable in studies related to mitochondrial membrane integrity and function.
Diverse Applications
This compound has applications across various fields. Its specific fatty acid composition (dodecanoic acid) influences its physical properties and biological functions, distinguishing it from other phospholipids. Its role in lung surfactant production is a unique application compared to similar compounds.
Structural and Functional Comparisons
Mechanism of Action
The mechanism of action of Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The phosphate group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with other molecules.
Comparison with Similar Compounds
The compound is compared below with structurally related phospholipids and synthetic derivatives. Key parameters include acyl chain length, headgroup chemistry, phase behavior, and biological interactions.
Structural Analogues with Varied Acyl Chains
Key Observations :
- Chain Length and Saturation : Shorter chains (e.g., C12:0) lower phase transition temperatures, improving solubility in aqueous buffers, while unsaturated chains (e.g., C18:2) increase membrane flexibility .
- Headgroup Charge : Unlike zwitterionic phosphatidylcholines (e.g., DSPC in ), the anionic phosphate group enhances electrostatic interactions with cationic drugs or proteins .
Headgroup-Modified Analogues
Key Observations :
- DOCP’s zwitterionic headgroup minimizes immune recognition compared to purely anionic derivatives like the target compound .
- Ethylene glycol-modified derivatives (e.g., ) exhibit reduced clearance by the mononuclear phagocyte system, a limitation of the unmodified sodium phosphate .
Enzymatic Stability and Biocompatibility
- Phosphatase Resistance : Phospholipids with long saturated chains (e.g., C12:0 in the target compound) show ≈10-fold lower phosphate cleavage by alkaline phosphatase (ALP) compared to short-chain analogs (e.g., DGPP) due to steric hindrance .
- Biological Interactions : The compound’s anionic charge promotes binding to cationic annexin proteins, mimicking apoptotic cell surface markers .
Biological Activity
Sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate, also known as 1,2-Dilauroyl-sn-glycero-3-phosphoglycerol sodium salt, is a phospholipid compound derived from phosphatidylglycerol. This compound plays a significant role in cellular structures and functions, particularly within cell membranes and lung surfactant. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the esterification of glycerol with dodecanoic acid (lauric acid) to form the corresponding glycerol derivative, followed by phosphorylation to yield the final product.
Biological Activity
The biological activity of this compound is closely associated with its role in membrane dynamics and metabolism. Key aspects include:
- Cell Membrane Integrity : As a phospholipid, it contributes to the structural integrity of cell membranes. It is particularly abundant in lung surfactant, where it reduces surface tension and prevents alveolar collapse during respiration.
- Intermediate in Cardiolipin Synthesis : It serves as an intermediate in the synthesis of cardiolipin, a crucial component for mitochondrial function and membrane integrity.
- Interactions with Biological Molecules : Research indicates that it interacts with various biological molecules, influencing cellular signaling pathways and metabolic processes.
Comparative Analysis with Similar Compounds
A comparison with other phospholipids reveals unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Contains palmitic acid instead of lauric acid | Widely used in liposome formulations |
| 1-O-Octadecyl-2-O-(6-carboxyhexanoyl)-sn-glycero-3-phosphate | Contains a longer fatty acid chain | Potential use in targeted drug delivery |
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | Contains oleic acid | Important for cellular signaling pathways |
This compound is unique due to its specific fatty acid composition (dodecanoic acid), which influences its physical properties and biological functions compared to other phospholipids.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Lung Surfactant Functionality : Research has shown that this compound significantly enhances the functionality of lung surfactants by reducing surface tension at the air-liquid interface in alveoli. This property is critical for respiratory health and effective gas exchange.
- Drug Delivery Systems : Its amphiphilic nature makes it suitable for use in drug delivery systems. Studies have demonstrated that liposomal formulations containing this phospholipid can effectively encapsulate therapeutic agents and enhance their bioavailability .
- Immunological Applications : Investigations into its use as a lipid-based carrier for RNA vaccines have shown promising results. The compound facilitates the delivery of mRNA into cells, thereby enhancing immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
